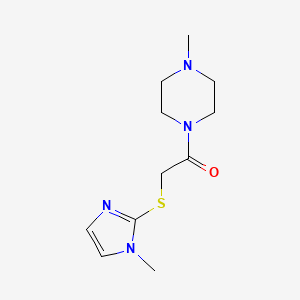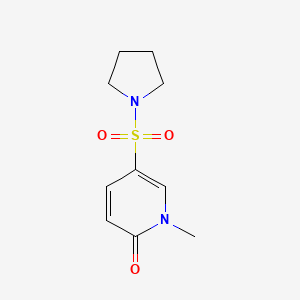![molecular formula C16H22N2O2S B7498528 2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B7498528.png)
2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide is a synthetic compound that belongs to the class of amides. It is commonly known as MPHP-2201 and is used for scientific research purposes. This compound is a potent agonist of the cannabinoid receptors and has been used in various studies to investigate the mechanism of action of these receptors.
Mécanisme D'action
MPHP-2201 acts as a potent agonist of the CB1 and CB2 cannabinoid receptors. It binds to these receptors and activates them, leading to the activation of various downstream signaling pathways. The activation of these receptors leads to the inhibition of neurotransmitter release and the modulation of various physiological processes.
Biochemical and Physiological Effects
MPHP-2201 has been shown to have several biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate. MPHP-2201 has also been shown to modulate the activity of various ion channels and receptors. In addition, MPHP-2201 has been shown to have an effect on pain, appetite, and mood.
Avantages Et Limitations Des Expériences En Laboratoire
MPHP-2201 has several advantages for lab experiments. It is a potent agonist of the cannabinoid receptors and can be used to investigate the mechanism of action of these receptors. MPHP-2201 is also relatively easy to synthesize and can be obtained in large quantities. However, the use of MPHP-2201 in lab experiments is limited by its potency and selectivity. It has been shown to have off-target effects on other receptors and ion channels, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of MPHP-2201. One direction is the investigation of the effects of MPHP-2201 on the endocannabinoid system in different disease states. Another direction is the investigation of the role of MPHP-2201 in the regulation of pain, appetite, and mood. Finally, the development of more selective agonists of the CB1 and CB2 receptors could lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of MPHP-2201 is a complex process that involves several steps. The first step involves the reaction of 4-methylpiperidine with ethyl 2-bromoacetate to form 2-(4-methylpiperidin-1-yl)ethyl 2-bromoacetate. This intermediate is then reacted with thiourea to form 2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide. The final product is obtained after purification and recrystallization.
Applications De Recherche Scientifique
MPHP-2201 has been extensively used in scientific research to investigate the mechanism of action of the cannabinoid receptors. It is a potent agonist of the CB1 and CB2 receptors and has been used to study the effects of these receptors on various physiological processes. MPHP-2201 has also been used to investigate the role of the endocannabinoid system in the regulation of pain, appetite, and mood.
Propriétés
IUPAC Name |
2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-13-7-9-18(10-8-13)16(20)12-21-11-15(19)17-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXYTYBKRFCIRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-2-fluoro-N-methyl-N-[2-(2-methylsulfanylanilino)-2-oxoethyl]benzamide](/img/structure/B7498458.png)

![methyl 4-[2-(1-adamantylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B7498480.png)

![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7498492.png)
![5-fluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methoxybenzamide](/img/structure/B7498504.png)
![N-[3-[(6-imidazol-1-ylpyridin-3-yl)methylamino]-3-oxopropyl]-2,2-dimethylpropanamide](/img/structure/B7498507.png)

![N-[2-(dimethylamino)phenyl]oxane-4-carboxamide](/img/structure/B7498539.png)
![10,10-Dimethyl-3-(4-methylphenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxylic acid](/img/structure/B7498552.png)

